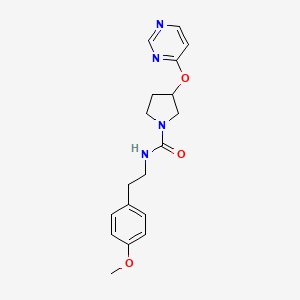

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-10-20-18(23)22-11-8-16(12-22)25-17-7-9-19-13-21-17/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMTZACDAMEOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, a pyrimidine moiety, and a methoxyphenethyl group. Its molecular formula is , which indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide in targeting various cancer types. For instance, derivatives with similar structural features have shown potent inhibitory effects against kinases implicated in cancer progression, such as FLT3 and CDK kinases.

- Case Study : A related compound demonstrated an IC50 value of 0.008 μM against MV4-11 cells, indicating strong antiproliferative activity and a mechanism involving apoptosis induction through the inhibition of retinoblastoma phosphorylation and downstream signaling pathways (e.g., FLT3, ERK, AKT) .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is often linked to diseases such as cancer.

| Kinase Target | IC50 (μM) | Mechanism of Action |

|---|---|---|

| FLT3 | 0.008 | Inhibition of cell proliferation |

| CDK2 | <0.01 | Induction of apoptosis through cell cycle arrest |

| CDK4 | <0.01 | Similar mechanisms as CDK2 |

These findings indicate that the compound could be developed further for therapeutic applications in oncology.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that compounds with similar frameworks exhibit antimicrobial activities. The presence of specific functional groups may enhance their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

- Research Findings : A study on benzoylthiourea derivatives indicated that modifications in structure led to varying degrees of antibacterial activity, suggesting that similar strategies could be applied to optimize N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide for antimicrobial purposes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing biological activity. The incorporation of different substituents can significantly alter the potency and selectivity of the compound.

Key Findings

- Pyrimidine Moiety : The inclusion of a pyrimidine ring has been shown to enhance kinase inhibition.

- Methoxy Group : The methoxyphenethyl group may improve solubility and bioavailability.

- Pyrrolidine Ring : This structural feature contributes to the overall stability and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Carboxamide Backbones

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

- Structure : Features a pyrrolidine carboxamide with a 4-chlorophenyl substituent.

- Key Differences : Lacks the pyrimidin-4-yloxy group and 4-methoxyphenethyl chain present in the target compound.

- Properties : Exhibits intermolecular N–H⋯O hydrogen bonding in its crystal structure, influencing solubility and stability .

(S)-N-(tert-butyl)-2-(((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxamide

- Structure : Contains a pyrrolidine carboxamide with an imidazo-pyridazine substituent.

- Key Differences : Replaces the pyrimidin-4-yloxy group with a heterocyclic imidazo-pyridazine system.

JNJ-47965567 (2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide)

Compounds with Pyrimidine/Pyrrolidine Hybrid Scaffolds

N-((1R,3S)-3-(5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-ylamino)cyclohexyl)pyrrolidine-1-carboxamide

- Structure : Integrates a pyrrolidine carboxamide with a fluoro-pyrimidine-pyrrolopyridine system.

- Key Differences : Incorporates a fused pyrrolopyridine ring, enhancing planar aromaticity compared to the methoxyphenethyl group in the target compound.

- Synthesis : Highlights scalable methods for pyrimidine-pyrrolidine hybrids, relevant for antiviral drug development .

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

- Structure : Combines pyrrolidine with pyridazine and pyrimidine sulfonamide groups.

- Key Differences : Substitutes pyrimidin-4-yloxy with pyridazine and sulfonamide functionalities.

- Physicochemical Data : Molecular weight = 439.5 g/mol; formula = C20H21N7O3S. Lack of solubility data limits direct comparison .

Solid-State Forms and Salt Derivatives

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Structure : Includes a trifluoroethyl-pyrrolidine carboxamide with morpholine and pyridine substituents.

- Key Differences : Trifluoroethyl group enhances lipophilicity compared to the methoxyphenethyl group.

- Solid-State Properties : Patent data emphasize polymorph stability and salt formation strategies for improved bioavailability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Effects : The 4-methoxyphenethyl group in the target compound likely enhances blood-brain barrier penetration compared to chlorophenyl or trifluoroethyl derivatives .

- Heterocyclic Modifications : Pyrimidin-4-yloxy groups improve binding to ATP pockets in kinases, while pyridazine or imidazo-pyridazine systems may alter selectivity .

- Synthetic Challenges : Scalable synthesis routes for pyrimidine-pyrrolidine hybrids (e.g., via Suzuki coupling or palladium catalysis) are critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.